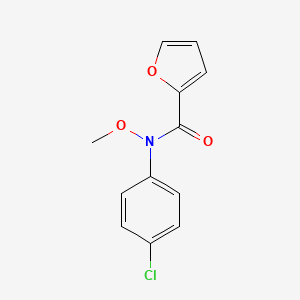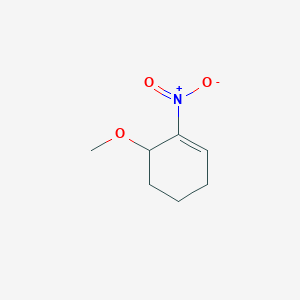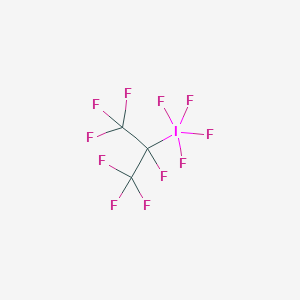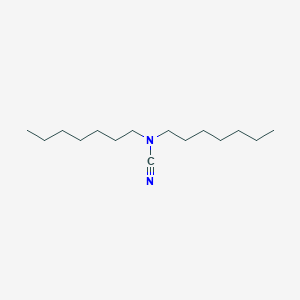
Quinolinium, 1,1'-(1,4-butanediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolinium, 1,1’-(1,4-butanediyl)bis- is a chemical compound known for its unique structure and properties. It belongs to the class of quinolinium compounds, which are derivatives of quinoline. This compound is characterized by the presence of a butanediyl group linking two quinolinium units, making it a versatile molecule in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1,1’-(1,4-butanediyl)bis- typically involves the reaction of quinoline derivatives with a butanediyl linker. One common method is the reaction of quinoline with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the quinoline nitrogen attacks the bromine atoms on the butanediyl linker, forming the desired product.
Industrial Production Methods
Industrial production of Quinolinium, 1,1’-(1,4-butanediyl)bis- often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
化学反応の分析
Types of Reactions
Quinolinium, 1,1’-(1,4-butanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium oxides.
Reduction: Reduction reactions can convert the quinolinium units to dihydroquinolines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinolinium rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinolinium oxides, dihydroquinolines, and various substituted quinolinium derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Quinolinium, 1,1’-(1,4-butanediyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Quinolinium, 1,1’-(1,4-butanediyl)bis- involves its interaction with various molecular targets and pathways. The quinolinium units can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes and proteins, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Quinolinium, 1,1’-(1,4-butanediyl)bis(imidazole-2-phenyl): This compound has a similar butanediyl linker but with imidazole groups instead of quinolinium.
Benzene, 1,1’-(1,4-butanediyl)bis-: This compound features a butanediyl linker with benzene rings.
Uniqueness
Quinolinium, 1,1’-(1,4-butanediyl)bis- is unique due to its dual quinolinium structure, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and interact with various molecular targets makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
47355-68-0 |
|---|---|
分子式 |
C22H22N2+2 |
分子量 |
314.4 g/mol |
IUPAC名 |
1-(4-quinolin-1-ium-1-ylbutyl)quinolin-1-ium |
InChI |
InChI=1S/C22H22N2/c1-3-13-21-19(9-1)11-7-17-23(21)15-5-6-16-24-18-8-12-20-10-2-4-14-22(20)24/h1-4,7-14,17-18H,5-6,15-16H2/q+2 |
InChIキー |
UDTFBDQGKZRSEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CCCC[N+]3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


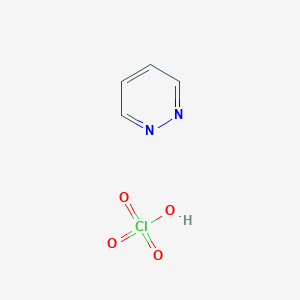

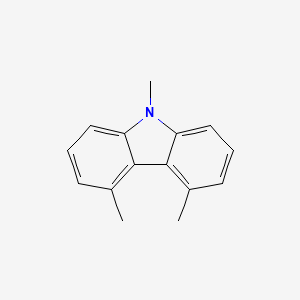


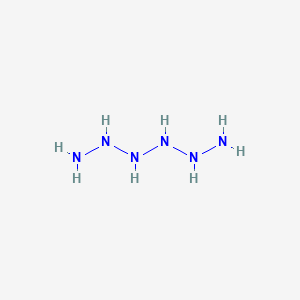
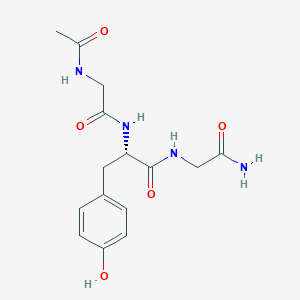
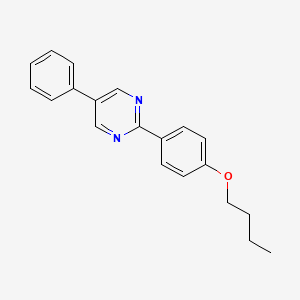
![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)
![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)
